(6-Morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetic acid
Overview
Description
Scientific Research Applications
Luminescent Materials
Thiophene-derivatized pybox and its lanthanide ion complexes , including Eu(III) and Tb(III), have been studied for their luminescence properties in solid state and in solution. These complexes exhibit high quantum yields for red and green emission, making them potential candidates for use in optical and electronic devices (Ana de Bettencourt-Dias et al., 2007).
Synthetic Organic Chemistry
Novel synthesis techniques have been developed for condensed Pyridin-2(1H)-one and Pyrimidine derivatives. These synthetic routes involve reactions of N-chloroacetyl derivatives with morpholine, leading to a variety of biologically active compounds (A. M. Soliman et al., 2003).
Antimicrobial and Antifungal Activities
Morpholine derivatives containing an azole nucleus have been synthesized and evaluated for their antimicrobial and antiurease activities. Some derivatives exhibited significant activity against M. smegmatis and showed interactions with C. albicans and S. cerevisiae (H. Bektaş et al., 2012).
Antitubercular and Antifungal Activities
Imidazo[2,1-b][1,3,4]thiadiazole derivatives prepared from morpholine have shown promising antitubercular and antifungal properties, suggesting their potential application in developing new antimicrobial agents (Manjoor. Syed et al., 2013).
Transdermal Permeation Enhancers
Alkyl esters and alkylamides of hexanoic acid substituted with tertiary amino groups, including morpholine, have been investigated for their activity as transdermal permeation enhancers. Some derivatives demonstrated significant enhancing effects, which could be beneficial for transdermal drug delivery systems (O. Farsa et al., 2010).
properties
IUPAC Name |
2-[6-morpholin-4-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O3S/c13-12(14,15)8-5-9(17-1-3-20-4-2-17)16-10(6-8)21-7-11(18)19/h5-6H,1-4,7H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOZADCTJYEJGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CC(=C2)C(F)(F)F)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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